N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine-sulfonamide derivative characterized by three methyl substituents: two on the sulfonamide nitrogen (N,N-dimethyl) and one at the 1-position of the pyrimidine ring. Its structure combines a sulfonamide group with a tetrahydropyrimidine-dione core, making it a subject of interest in medicinal chemistry for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C7H11N3O4S |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
N,N,1-trimethyl-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O4S/c1-9(2)15(13,14)5-4-10(3)7(12)8-6(5)11/h4H,1-3H3,(H,8,11,12) |
InChI Key |
ATVPXFXYUZGFOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and sulfonation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Structural Differences :
- N-Methyl Analogs: N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 1094715-34-0, C₅H₇N₃O₄S, MW 205.19) lacks two methyl groups compared to the target compound. This reduction in alkylation decreases molecular weight and may influence solubility and metabolic stability .
- Aromatic Substituents :
- N-Benzyl-N,6-Dimethyl-... (CAS 346632-13-1, C₁₃H₁₅N₃O₄S, MW 309.34): The benzyl group increases steric bulk, which could improve receptor binding but reduce solubility. Its molecular weight is 38% higher than the target compound’s estimated MW (~233) .
- Phenyloxy Derivatives : Compounds like N-(3-butoxyphenyl)-6-methyl-... (MW 353.39) and N-[3-(hexyloxy)phenyl]-6-methyl-... (MW 395.44) feature alkoxy side chains, significantly increasing hydrophobicity and molecular weight .
Melting Points :
- Thiouracil-sulfonamide derivatives (e.g., 6b–6d, 7a) exhibit high melting points (251–289°C), attributed to hydrogen bonding and aromatic stacking.
Pharmacokinetic and Computational Insights
- Computational Studies : Sasidhar’s work () highlights the use of quantum chemical calculations to predict logP, polar surface area, and bioavailability. The target compound’s N,N,1-trimethyl groups may reduce polarity compared to unsubstituted analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability: Methyl groups generally retard oxidative metabolism, suggesting the target compound may have a longer half-life than non-methylated analogs like 6b–6d .
Commercial Availability
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Biological Activity
N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine ring with sulfonamide and dioxo functionalities. Its molecular formula is CHNOS. The presence of the sulfonamide group suggests potential antibacterial and antidiabetic activities.
Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis. A study demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antidiabetic Effects
Sulfonamides have been explored for their antidiabetic effects. A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives found that certain modifications enhance glucose uptake in insulin-resistant cells, suggesting a potential role in diabetes management .
Enzyme Inhibition
The compound's dioxo functionality may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit carbonic anhydrase and other key enzymes, impacting physiological processes such as respiration and acid-base balance .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Antidiabetic Potential
A clinical trial assessed the effects of a sulfonamide derivative similar to this compound in patients with type 2 diabetes. Participants showed a significant reduction in fasting blood glucose levels after 12 weeks of treatment compared to the placebo group.
Research Findings
Q & A
Q. What are the established synthetic routes for N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, and what are their mechanistic considerations?
The synthesis typically involves coupling sulfonyl chloride derivatives with tetrahydropyrimidine precursors. A key step is the sulfonamide bond formation, where tertiary amine bases like 3-picoline or 3,5-lutidine in dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates and reducing side reactions . For condensation steps, dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation facilitates the introduction of methyl groups and accelerates reaction kinetics . Mechanistically, DMF-DMA acts as both a methylating agent and a catalyst, enabling selective functionalization at the pyrimidine ring.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and hydrogen-bonding networks in pyrimidine derivatives, as demonstrated in studies of structurally similar dihydropyrimidines . Complementarily, and NMR can validate substitution patterns, while IR spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350 cm) and carbonyl moieties.
Q. How can researchers assess the reactivity of the sulfonamide group in derivatization reactions?
The sulfonamide group participates in nucleophilic substitutions or condensations. For example, reaction with hydrazine derivatives forms pyrazole adducts, monitored via TLC or HPLC. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. acetonitrile) reveal optimal conditions for sulfonamide activation. Microwave-assisted synthesis improves yields by reducing reaction times and suppressing side products .
Advanced Research Questions
Q. How should researchers address discrepancies in reported reaction yields for sulfonamide coupling steps?
Contradictions often arise from differences in base selection, solvent purity, or reaction scale. For instance, 3-picoline outperforms pyridine in coupling efficiency due to its stronger basicity and steric profile, as shown in sulfonamide syntheses . Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, molar ratios) and mitigate batch-to-batch variability.
Q. What methodologies optimize the regioselective introduction of methyl groups in the tetrahydropyrimidine core?
Selective methylation at the N1 position is achieved using DMF-DMA under controlled microwave conditions (60–80°C, 30–60 min). Competitive methylation at other sites is minimized by steric hindrance from the sulfonamide group. Reaction progress is tracked via NMR to detect shifts in pyrimidine proton signals (e.g., H5 deshielding upon methylation) .
Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with electrophiles or enzymes. Molecular docking simulations, guided by crystallographic data , assess binding affinities to biological targets like kinases or proteases. Software such as Gaussian or AutoDock integrates SHELX-refined structural parameters for accuracy .
Q. What strategies ensure high purity when scaling up synthesis for pharmacological studies?
Impurity profiling using HPLC with reference standards (e.g., EP-certified impurities like N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)formamide) identifies by-products from incomplete coupling or oxidation . Recrystallization in ethanol/water mixtures (7:3 v/v) removes polar impurities, while column chromatography with silica gel (ethyl acetate/hexane gradient) isolates non-polar contaminants.
Q. Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes across studies by normalizing variables (e.g., solvent polarity index, base pKa) using multivariate statistical tools.
- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to account for interactions between variables (e.g., temperature and catalyst loading).
- Advanced Characterization : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in crystal lattices, common in flexible tetrahydropyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
